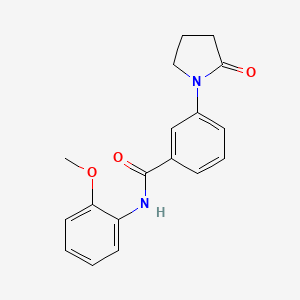![molecular formula C18H20N2O2S B4933284 N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide selectively targets mutated forms of EGFR, particularly the T790M mutation, which is responsible for resistance to first-generation TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, preventing its activation and downstream signaling pathways that drive cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to effectively inhibit the growth of NSCLC cells in vitro and in vivo. It has also demonstrated a favorable safety profile, with fewer side effects compared to other TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to improve progression-free survival and overall survival in patients with EGFR T790M mutation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, ease of synthesis, and favorable safety profile. However, it also has some limitations, including its irreversible binding to EGFR, which may limit its use in combination therapies, and the potential for acquired resistance to N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide.
Zukünftige Richtungen
Future research on N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide should focus on identifying novel combination therapies that can enhance its efficacy and overcome resistance mechanisms. Additionally, studies should investigate the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide in other types of cancer that overexpress EGFR, such as head and neck cancer and colorectal cancer. Finally, research should explore the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapies to enhance the immune response against cancer cells.
Synthesemethoden
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis starts with the preparation of 4-(1-azepanylcarbonyl)aniline, which is then reacted with 2-bromo-5-fluorothiophene to form N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has been shown to effectively inhibit the activity of EGFR, a protein that is overexpressed in many types of cancer, including NSCLC. N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has demonstrated superior efficacy compared to other TKIs in patients with EGFR T790M mutation, a common resistance mechanism to first-generation TKIs.
Eigenschaften
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(16-6-5-13-23-16)19-15-9-7-14(8-10-15)18(22)20-11-3-1-2-4-12-20/h5-10,13H,1-4,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPOCTGNEOCIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)